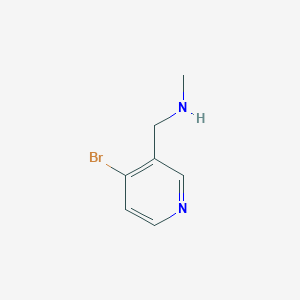
1-(4-Bromopyridin-3-YL)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromopyridin-3-YL)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromopyridin-3-YL)-N-methylmethanamine typically involves the bromination of pyridine derivatives followed by the introduction of the methylamine group. One common method includes the reaction of 4-bromopyridine with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromopyridin-3-YL)-N-methylmethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine oxides.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
1-(4-Bromopyridin-3-YL)-N-methylmethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-3-YL)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the methylamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromopyridine: A simpler derivative with a bromine atom attached to the pyridine ring.
3-Bromopyridine-4-carboxylic acid: A compound with a carboxylic acid group in addition to the bromine atom.
2-Amino-4-bromopyridine: A derivative with an amino group instead of the methylamine group.
Uniqueness: 1-(4-Bromopyridin-3-YL)-N-methylmethanamine is unique due to the presence of both the bromine atom and the methylamine group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
CAS No. |
1060808-82-3 |
|---|---|
Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
1-(4-bromopyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-9-4-6-5-10-3-2-7(6)8/h2-3,5,9H,4H2,1H3 |
InChI Key |
QNPAQPZFPICIOI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















